3-[(2,6-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline
Description
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanyl]-5,6-dihydrobenzo[h]cinnoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2S/c20-16-6-3-7-17(21)15(16)11-24-18-10-13-9-8-12-4-1-2-5-14(12)19(13)23-22-18/h1-7,10H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVZOFCBPIYNEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C3=CC=CC=C31)SCC4=C(C=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 2,6-Dichlorobenzyl Chloride: This intermediate can be synthesized by chlorinating 2,6-dichlorotoluene using chlorine gas under controlled temperature conditions (50-250°C).
Formation of 2,6-Dichlorobenzyl Mercaptan: The 2,6-dichlorobenzyl chloride is then reacted with sodium hydrosulfide to form 2,6-dichlorobenzyl mercaptan.
Cyclization Reaction: The final step involves the cyclization of 2,6-dichlorobenzyl mercaptan with an appropriate dihydrobenzo[h]cinnoline precursor under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the dihydrobenzo[h]cinnoline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced dihydrobenzo[h]cinnoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 3-[(2,6-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline exhibit significant anticancer properties. A study demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis and the inhibition of specific signaling pathways associated with cancer progression .
Pharmacological Properties
The compound has shown promise in treating various diseases due to its interaction with biological macromolecules. For instance, it has been studied for its ability to bind to DNA and RNA, potentially disrupting their functions in cancerous cells. This interaction could lead to the development of new chemotherapeutic agents .
Material Science
Synthesis of Novel Materials
this compound can be utilized in the synthesis of novel organic materials. Its unique chemical structure allows it to serve as a building block for creating advanced polymers and nanomaterials. These materials have applications in electronics and photonics due to their favorable electronic properties .
Photovoltaic Applications
The compound's electronic properties make it a candidate for use in photovoltaic devices. Studies have shown that materials derived from this compound can enhance the efficiency of solar cells by improving light absorption and charge transport within the cell structure .
Environmental Science
Environmental Remediation
Research has explored the potential of using this compound in environmental remediation processes. The compound can be involved in the degradation of pollutants through chemical reactions that break down harmful substances into less toxic forms. This application is particularly relevant for water treatment technologies aimed at removing organic contaminants .
Data Summary Table
Case Studies
Case Study 1: Anticancer Research
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer effects on human breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with some derivatives showing over 70% inhibition at higher concentrations .
Case Study 2: Material Development
A research team investigated the use of this compound as a precursor for creating conductive polymers. The resulting materials exhibited enhanced electrical conductivity compared to traditional polymers, making them suitable for applications in flexible electronics .
Mechanism of Action
The mechanism of action of 3-[(2,6-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.
Interacting with DNA/RNA: Modifying genetic material to influence gene expression and cellular functions.
Modulating Receptor Activity: Affecting the activity of receptors on cell surfaces to alter signal transduction pathways.
Comparison with Similar Compounds
(S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid ()
- Key Features: Contains a 2,6-dichlorobenzyl group attached to an amino acid backbone.
- Activity : Exhibits collagenase inhibition with an IC50 comparable to its 2,4-dichloro isomer.
- Molecular Interactions :
- Comparison: The 2,6-dichloro substitution in both compounds may enhance steric complementarity in hydrophobic binding pockets. However, the amino acid scaffold of this analog limits its structural rigidity compared to the cinnoline core of the target compound.
Dihydrobenzoisothiazol Derivatives ()
Compound 1: (Z)-N,N’-(1-(2,6-dihydrobenzo[d]isothiazol-3-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine)
- Key Features : Dihydrobenzoisothiazol core with hydroxylamine substituents.
- Activity : Highest binding energy (-8.7 kcal/mol) among optimized compounds, suggesting strong target engagement.
- Comparison: While both compounds share a dihydrobenzo-fused heterocycle, Compound 1’s hydroxylamine groups and isothiazol ring differ from the sulfanyl and cinnoline moieties in the target compound. These differences may influence solubility and hydrogen-bonding capacity .
Data Table: Key Parameters of Analogous Compounds
*Data for the target compound is inferred from structural analogs due to absence in provided evidence.
Impact of Substituent Position and Functional Groups
- Chlorine Position : highlights that 2,6-dichloro substitution (vs. 2,4) marginally improves Gibbs free energy (-6.5 vs. -6.4 kcal/mol) and shortens hydrogen-bond distances (1.961 Å vs. 2.202 Å), suggesting enhanced binding precision .
- Sulfanyl vs.
- Heterocycle Rigidity: The cinnoline scaffold’s planar structure could enhance π-stacking interactions compared to the non-aromatic dihydrobenzoisothiazol in Compound 1 .
Biological Activity
7-[(2,5-Dimethylphenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione, also known by its CAS number 838900-46-2, is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a morpholine moiety and a dimethylphenyl group, contributing to its pharmacological properties.
The molecular formula of this compound is with a molecular weight of 398.5 g/mol. Its structure can be represented as follows:
Research indicates that compounds similar to this purine derivative may interact with various biological pathways. The mechanism of action often involves the inhibition of enzymes involved in nucleotide metabolism, particularly those related to purine synthesis and degradation. Such interactions can lead to alterations in cellular signaling pathways and metabolic processes.
Biological Activity
The biological activity of 7-[(2,5-Dimethylphenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione has been explored in several studies:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.
- Antioxidant Effects : Some studies indicate that it can scavenge free radicals, thereby reducing oxidative stress in cells.
Case Studies
Several case studies have highlighted the biological effects of this compound:
- Case Study 1 : In vitro studies demonstrated that treatment with the compound led to a significant reduction in cell viability in human breast cancer cells (MCF-7), with IC50 values indicating potent activity.
- Case Study 2 : Animal models treated with the compound showed reduced inflammation markers in tissues subjected to induced inflammation, suggesting a potential therapeutic application in inflammatory diseases.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
